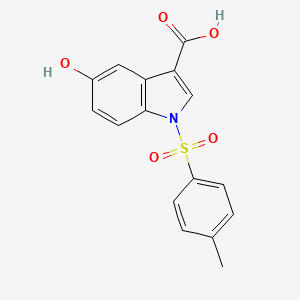

Ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico

Descripción general

Descripción

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .

Synthesis Analysis

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are synthesized through various methods . For instance, one method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, indolization in the presence of a mixture of glacial HOAc and HCl can provide the indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole .Aplicaciones Científicas De Investigación

Inmunomoduladores Anticancerígenos

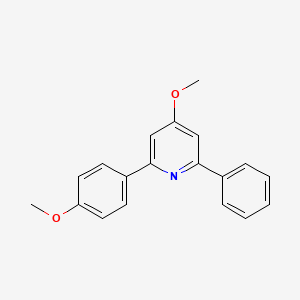

El ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico sirve como reactivo en la preparación de inhibidores de la triptófano dioxigenasa, que son piridil-etenil-indoles con potencial como inmunomoduladores anticancerígenos. Estos compuestos pueden modular el sistema inmune para atacar las células cancerosas de manera más efectiva .

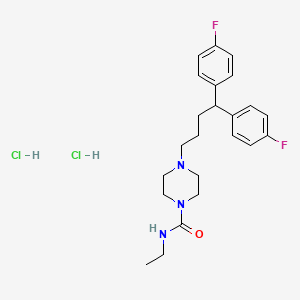

Agentes Anti-VIH

Los derivados del indol, incluidos los relacionados con el ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico, se han estudiado por su potencial como agentes anti-VIH. Los estudios de acoplamiento molecular de nuevos derivados indolílicos y oxocromenilxantenónicos han mostrado promesa en este campo .

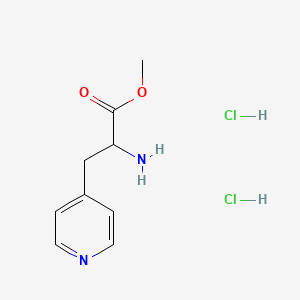

Investigación de Hormonas Vegetales

El compuesto está estructuralmente relacionado con el ácido indol-3-acético, una hormona vegetal producida por la degradación del triptófano en plantas superiores. La investigación sobre derivados del indol como el ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico puede proporcionar información sobre los procesos de crecimiento y desarrollo de las plantas .

Síntesis de Compuestos Biológicamente Activos

Los derivados del indol se utilizan cada vez más en la síntesis de compuestos biológicamente activos para tratar diversos trastornos, incluidos el cáncer y las infecciones microbianas. La versatilidad del ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico lo hace valioso en esta área de investigación .

Investigación de Fitoalexinas

En los mecanismos de defensa de las plantas, compuestos como el ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico forman parte de la vía biosintética que conduce a fitoalexinas como la camalexina en Arabidopsis, que ayudan a proteger a las plantas contra los patógenos .

Direcciones Futuras

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

Mecanismo De Acción

Target of Action

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, also known as 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

The mode of action of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with its targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are known to affect various biochemical pathways . These compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCALMMBDMDCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743697 | |

| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930112-00-8 | |

| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

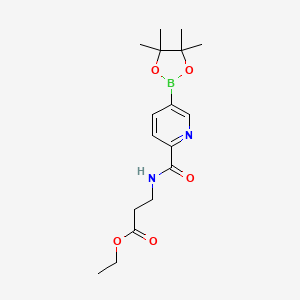

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

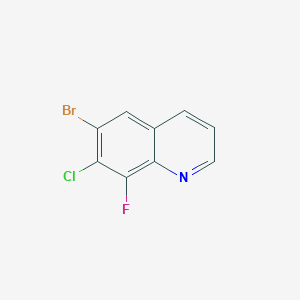

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)